Vanadium pentafluoride
Description
Historical Perspectives in Vanadium(V) Pentafluoride Chemistry
The initial synthesis of vanadium pentafluoride was reported in 1911 by Otto Ruff and Herbert Lickfett. wikipedia.orgdrugfuture.com Their method involved the thermal disproportionation of vanadium tetrafluoride (VF₄) at 650°C in a nitrogen current, which yields vanadium(III) fluoride (B91410) and the volatile vanadium(V) pentafluoride. wikipedia.orgwikiwand.comdrugfuture.com Otto Ruff, a German chemist, was a prominent figure in the field of fluorine chemistry, publishing numerous papers and a book titled "The Chemistry of Fluorine" in 1920. wikipedia.orgcnr.it His work, alongside contemporaries like Henri Moissan, is considered to have sparked a renaissance in inorganic chemistry in the early 20th century. pg.edu.pl Broader interest in the physicochemical properties of the highly corrosive this compound began in the 1950s. wikipedia.org
Alternative synthesis methods have since been developed. These include the direct fluorination of vanadium metal, a method also applicable for industrial-scale production using industrial concentrates and raw materials. wikipedia.orgwikiwand.com this compound can also be produced from the reaction of materials like ferrovanadium, vanadium(V) oxide, and vanadium tetrafluoride with elemental fluorine. wikiwand.com
Contemporary Significance in Inorganic and Organofluorine Chemistry Research
Vanadium(V) pentafluoride is recognized as a powerful fluorinating and oxidizing agent. wikipedia.orgwikiwand.com Its utility in inorganic synthesis is demonstrated by its ability to oxidize elemental sulfur to sulfur tetrafluoride. wikipedia.org As a Lewis acid, it reacts with potassium fluoride (KF) to form hexafluorovanadate, KVF₆. wikipedia.orgwikiwand.com It also reacts with various fluoroanions, such as NbF₆⁻ and TaF₆⁻. researchgate.net The compound readily hydrolyzes in water, first forming vanadium oxytrifluoride (VOF₃) and then vanadium(V) oxide (V₂O₅). wikipedia.orgwikiwand.com
In the realm of organofluorine chemistry, this compound serves as a reagent for the fluorination of unsaturated polyfluoroolefins to produce polyfluoroalkanes. wikipedia.orgwikiwand.com The incorporation of fluorine atoms into small molecules is of significant interest as it can enhance their physical and biological properties. nih.gov While vanadium complexes have been known for their role in oxygenation, research has expanded to include their catalytic potential in C-H fluorination. nih.gov This highlights the ongoing exploration of vanadium compounds in developing new synthetic methodologies. nih.gov
Physical and Structural Properties
Vanadium(V) pentafluoride exhibits different structures in its solid, liquid, and gaseous states. In the solid phase, it adopts a polymeric structure consisting of infinite chains of octahedral vanadium centers linked by cis-bridging fluoride atoms. wikipedia.orguwimona.edu.jmrsc.org As a liquid, it shows evidence of ionization, reflected by high values for Trouton's constant and electrical conductivity. wikiwand.com Upon vaporization, the compound becomes exclusively monomeric, adopting a trigonal bipyramidal geometry with D₃h symmetry. wikipedia.orgresearchgate.netuwimona.edu.jm
Table 1: Physical Properties of Vanadium(V) Pentafluoride
| Property | Value |
|---|---|
| Molar Mass | 145.934 g/mol wikipedia.org |
| Appearance | Colorless solid wikipedia.org |
| Density (solid) | 2.502 g/cm³ wikipedia.orgdrugfuture.com |
| Melting Point | 19.5 °C (67.1 °F; 292.6 K) wikipedia.orguwimona.edu.jm |
| Boiling Point | 48.3 °C (118.9 °F; 321.4 K) wikipedia.orguwimona.edu.jm |
Table 2: Crystallographic Data for Solid Vanadium(V) Pentafluoride
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic rsc.org |
| Space Group | Pmcn rsc.org |
| a | 5.40 Å rsc.org |
| b | 16.72 Å rsc.org |
| c | 7.53 Å rsc.org |
Structure
2D Structure
Properties
IUPAC Name |
vanadium;pentafluoride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5FH.V/h5*1H;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLCSRVNZCWQRK-UHFFFAOYSA-I | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F5V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045646 | |
| Record name | Vanadium fluoride (VF5) | |
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Molecular Weight |
145.9335 g/mol | |
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Physical Description |
Liquid; mp = 19.5 deg C; [Merck Index] | |
| Record name | Vanadium pentafluoride | |
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CAS No. |
7783-72-4, 10049-16-8 | |
| Record name | Vanadium pentafluoride | |
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| Record name | Vanadium tetrafluoride | |
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| Record name | Vanadium fluoride (VF5) | |
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| Record name | Vanadium pentafluoride | |
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| Record name | VANADIUM PENTAFLUORIDE | |
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Synthetic Methodologies for Vanadium V Pentafluoride
Direct Fluorination Pathways
Direct fluorination represents a common and effective approach for the preparation of vanadium(V) pentafluoride. This method involves the reaction of elemental fluorine with vanadium-containing starting materials at elevated temperatures.
The most direct synthesis of vanadium(V) pentafluoride involves the reaction of elemental vanadium metal with an excess of fluorine gas. wikipedia.org This exothermic reaction proceeds readily to yield the volatile pentafluoride.
The balanced chemical equation for this reaction is: 2 V + 5 F₂ → 2 VF₅ wikipedia.org
This method is valued for its directness and the high purity of the resulting product, assuming high-purity starting materials are used.
Vanadium(V) pentafluoride can also be effectively synthesized by the fluorination of various vanadium compounds, including vanadium(V) oxide (V₂O₅) and lower vanadium fluorides such as vanadium tetrafluoride (VF₄). wikipedia.org The reaction involves passing elemental fluorine over the heated vanadium compound. This approach is adaptable for producing VF₅ on an industrial scale by fluorinating industrial concentrates and raw materials. wikipedia.orgwikiwand.com
The reaction with vanadium tetrafluoride is as follows: 2 VF₄ + F₂ → 2 VF₅
Fluorination of vanadium oxides also yields vanadium pentafluoride, though the reaction can sometimes produce oxyfluoride intermediates depending on the reaction conditions. tandfonline.com
| Starting Material | Reagent | Product |
| Elemental Vanadium (V) | Fluorine (F₂) | Vanadium(V) Pentafluoride (VF₅) |
| Vanadium(V) Oxide (V₂O₅) | Fluorine (F₂) | Vanadium(V) Pentafluoride (VF₅) |
| Vanadium Tetrafluoride (VF₄) | Fluorine (F₂) | Vanadium(V) Pentafluoride (VF₅) |
Disproportionation Reactions for Vanadium(V) Pentafluoride Production
An alternative route to synthesizing vanadium(V) pentafluoride involves the thermal disproportionation of vanadium tetrafluoride (VF₄). wikipedia.org A disproportionation reaction is a type of redox reaction where a species is simultaneously oxidized and reduced. youtube.comyoutube.com In this specific case, vanadium in the +4 oxidation state is converted to vanadium in the +3 and +5 oxidation states.
When heated to 650 °C in a vacuum, solid vanadium tetrafluoride decomposes to yield solid, non-volatile vanadium trifluoride (VF₃) and gaseous, volatile vanadium(V) pentafluoride. wikipedia.orgwikiwand.com
The reaction is represented by the following equation: 2 VF₄ (s) → VF₃ (s) + VF₅ (g) wikipedia.org
This method provides a pathway to VF₅ without the direct use of highly corrosive fluorine gas, although it requires high temperatures and yields two vanadium products.
| Reactant | Conditions | Products |
| Vanadium Tetrafluoride (VF₄) | 650 °C, Vacuum | Vanadium Trifluoride (VF₃), Vanadium(V) Pentafluoride (VF₅) |
Advanced Synthetic Routes and Methodological Innovations
While direct fluorination and disproportionation remain the primary methods for VF₅ synthesis, research into related vanadium fluoride (B91410) and oxyfluoride compounds has revealed advanced synthetic strategies. Hydrothermal and low-temperature synthesis techniques have been successfully employed to create complex vanadium oxide-fluoride materials. researchgate.netacs.orgnih.gov These methods allow for the isolation of metastable products by carefully controlling reaction temperatures. researchgate.netacs.orgnih.gov For instance, different vanadium oxide-fluoride compounds can be synthesized from the same set of reagents simply by altering the temperature from 100 °C to 150 °C. acs.org
In the context of industrial production, a key methodological innovation is the application of elemental fluorine to directly fluorinate industrial concentrates and raw materials to produce vanadium(V) pentafluoride on a larger scale. wikipedia.orgwikiwand.com While novel synthetic routes like those used for oxyfluorides are being explored in inorganic chemistry, their direct application for the synthesis of pure VF₅ is not yet widely established.
Electronic Structure and Molecular Geometry of Vanadium V Pentafluoride
Gas-Phase Molecular Architecture of Vanadium(V) Pentafluoride
In the vapor phase, vanadium(V) pentafluoride exists as a discrete, monomeric molecule. wikipedia.orguwimona.edu.jm This contrasts with some other metal pentafluorides, such as those of niobium and tantalum, which can form oligomeric species in the gas phase. doi.org
The geometry of the gaseous VF₅ monomer has been definitively established through gas-phase electron diffraction studies. wikipedia.orgwikiwand.comacs.org These investigations reveal that the molecule adopts a trigonal bipyramidal structure with D₃h symmetry. wikipedia.orgwikiwand.com In this arrangement, the central vanadium atom is bonded to five fluorine atoms. Three fluorine atoms occupy the equatorial positions, forming a triangle around the vanadium, while the other two fluorine atoms are located in the axial positions, directly opposite each other.
The electronic structure of gaseous vanadium(V) pentafluoride has been the subject of various theoretical investigations, including Density Functional Theory (DFT) and other computational methods. aip.orgresearchgate.net These studies provide insight into the bonding and orbital interactions within the molecule.
Calculations using the SCF-Xα-SW method indicate that the covalent bonding between vanadium and fluorine is primarily accomplished by the 1e″, 2e′, and 3a′₁ molecular orbitals. researchgate.net Gas-phase X-ray photoelectron spectroscopy (XPS) has also been employed to probe the core electron binding energies, offering experimental data on the electronic environment of the vanadium atom. escholarship.org
Comparative DFT studies have assessed the accuracy of different functionals for predicting the molecular structure. While both Hartree-Fock (HF) and the local-density approximation (LDA) provide bond lengths that are in excellent agreement with experimental data, the B-LYP gradient-corrected density functional has been found to yield bond lengths that are approximately 0.04–0.05 Å too long. aip.org The use of hybrid HF/DFT functionals has been shown to provide significantly improved predictions for both bond distances and thermochemical properties. aip.org
| Theoretical Method | Agreement with Experimental Bond Lengths |
|---|---|
| Hartree-Fock (HF) | Excellent |
| Local-Density Approximation (LDA) | Excellent |
| B-LYP Gradient-Corrected Functional | Overestimates by 0.04-0.05 Å |
| Hybrid HF/DFT Functional | Much improved agreement |
Condensed Phase Structural Elucidation of Vanadium(V) Pentafluoride
The structure of vanadium(V) pentafluoride in its condensed phases (solid and solution) is markedly different from its gaseous state, characterized by association and polymerization.
In the solid state, VF₅ is not a monomer but instead forms a polymeric structure. wikipedia.orgwikiwand.com X-ray diffraction analysis has shown that crystals of vanadium(V) pentafluoride are orthorhombic, belonging to the space group Pmcn. rsc.org The structure is composed of infinite linear chains of VF₆ units. uwimona.edu.jmrsc.org
Within these chains, each vanadium atom is octahedrally coordinated to six fluorine atoms. rsc.orgshef.ac.uk The VF₆ octahedra are linked to one another by cis-bridging fluorine atoms, creating an endless polymeric assembly. uwimona.edu.jmrsc.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic rsc.org |
| Space Group | Pmcn rsc.org |
| Lattice Constant (a) | 5.40 Å rsc.org |
| Lattice Constant (b) | 16.72 Å rsc.org |
| Lattice Constant (c) | 7.53 Å rsc.org |
| Coordination Geometry | Octahedral rsc.orgshef.ac.uk |
| Assembly | Infinite chains with cis-bridging fluorides uwimona.edu.jmrsc.org |
In solution, vanadium(V) pentafluoride exhibits complex behavior, including association and equilibria with other species. researchgate.net At low temperatures, VF₅ is known to be associated in solution. researchgate.net Studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy show a single, broad resonance line, which is indicative of rapid intermolecular or intramolecular fluorine exchange. mcmaster.ca
The behavior of VF₅ in solution is highly dependent on the solvent and the presence of other ions. In fluoride-containing solutions, a complex series of reversible coordination processes can occur. researchgate.netresearchgate.net These equilibria can involve species such as the hexafluorovanadate anion (VF₆⁻) and the cationic species VF₄⁺. researchgate.netresearchgate.net In the presence of water, hydrolysis readily occurs, leading to the formation of vanadium oxyfluorides, such as Vanadium oxytrifluoride (VOF₃) and the tetrafluorooxovanadate (VOF₄⁻) ion. wikipedia.orgresearchgate.netcdnsciencepub.com
Spectroscopic Investigations of Vanadium V Pentafluoride
Vibrational Spectroscopy: Infrared and Raman Analysis of Vanadium(V) Pentafluoride
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been fundamental in elucidating the structure of Vanadium(V) pentafluoride. Studies of VF₅ in the vapor phase have been particularly informative. The infrared spectrum of VF₅ vapor, investigated from 140 to 4000 cm⁻¹, along with Raman spectra of both the vapor and liquid phases, consistently indicate a monomeric molecule with a trigonal bipyramidal structure, belonging to the D₃h point group. aip.orgresearchgate.netrsc.org This geometry features two distinct types of fluorine atoms: two axial and three equatorial.
The fundamental vibrational frequencies for the monomeric D₃h structure of VF₅ have been assigned based on IR and Raman data. aip.orgresearchgate.net These frequencies provide a vibrational fingerprint of the molecule. Raman spectra have also been instrumental in observing all allowed fundamentals and several overtones. aip.orgdntb.gov.ua
Interactive Table: Fundamental Vibrational Frequencies of Monomeric VF₅ (D₃h Symmetry)
| Symmetry Class | Frequency (cm⁻¹) | Spectroscopic Activity | Assignment Description |
| a₁' | 719 | Raman | Symmetric V-F (equatorial) stretch |
| a₁' | 608 | Raman | Symmetric V-F (axial) stretch |
| a₂" | 784 | Infrared | Asymmetric V-F (axial) stretch |
| a₂" | 331 | Infrared | Out-of-plane bend |
| e' | 810 | IR, Raman | Asymmetric V-F (equatorial) stretch |
| e' | 282 | IR, Raman | Equatorial F-V-F bend |
| e' | (~200) | IR, Raman | Axial F-V-F bend |
| e" | 350 | Raman | In-plane equatorial bend |
Data sourced from The Journal of Chemical Physics. aip.org
While the gas phase is dominated by monomers, the liquid phase is more complex. Raman spectra indicate that at room temperature, the liquid consists of polymeric species with cis-fluorine bridges. aip.orgrsc.org However, at temperatures above 100°C, the monomeric form becomes the main component in the liquid. aip.org Further investigations using matrix isolation techniques, where VF₅ is trapped in an inert gas matrix like argon or nitrogen, have confirmed that the monomeric D₃h symmetry is maintained under these conditions. rsc.org
Advanced Spectroscopic Techniques in Vanadium(V) Pentafluoride Analysis
Beyond standard IR, Raman, and NMR, other advanced spectroscopic methods have been employed or are relevant to the study of VF₅ and related compounds.
Matrix isolation spectroscopy, as previously mentioned, is a powerful technique that allows for the study of highly reactive or unstable species by trapping them in a solid, inert matrix at low temperatures. This method was crucial in confirming the D₃h symmetry of monomeric VF₅ and in recording its electronic (UV-visible) spectrum for the first time on a pure sample. rsc.org The UV-visible spectrum showed bands at 36,000 cm⁻¹ and 42,400 cm⁻¹, which were tentatively assigned as charge-transfer transitions. rsc.org
Laser-induced fluorescence (LIF) spectroscopy is another advanced technique used for obtaining high-resolution electronic spectra of gas-phase molecules. While detailed LIF studies on VF₅ are not prominent, the technique has been successfully applied to the simpler diatomic vanadium fluoride (B91410) (VF), providing precise molecular constants and insights into metal-ligand bonding. aip.org
For elemental analysis, especially for challenging elements like fluorine, techniques such as laser-assisted plasma spectrochemistry could be applied. tuwien.at Furthermore, various advanced NMR experiments, such as Pulsed Field Gradient Spin Echo (PGSE) NMR, are used to study molecular diffusion and other dynamic processes in transition metal complexes, offering potential avenues for further investigation of VF₅ solution dynamics. researchgate.net
Chemical Reactivity and Reaction Mechanisms of Vanadium V Pentafluoride
Lewis Acidity and Adduct Formation of Vanadium(V) Pentafluoride
Vanadium(V) pentafluoride exhibits Lewis acidic character, readily accepting electron pairs from Lewis bases to form adducts and complex anions. wikipedia.orgwikiwand.com This behavior is a key aspect of its chemical reactivity, leading to a diverse range of coordination compounds.
Formation of Hexafluorovanadate Anions and Related Fluoroanions
A prominent example of its Lewis acidity is the reaction with fluoride (B91410) ion donors to form the hexafluorovanadate(V) anion, [VF₆]⁻. wikipedia.orgwikiwand.com This reaction is characteristic of a strong Lewis acid. For instance, VF₅ reacts with potassium fluoride (KF) to produce potassium hexafluorovanadate(V) (KVF₆). wikipedia.orglookchem.com The formation of such fluoroanions is a common feature of high-oxidation-state metal fluorides. semanticscholar.org
The interaction of vanadium pentafluoride with other fluoride sources can also lead to the formation of related fluoroanions. For example, its reaction with bromine trifluoride in the presence of various metal chlorides yields the corresponding hexafluorovanadates. lookchem.com
Adducts with Lewis Bases, including Neutral Ligands and Xenon Fluorides
Vanadium(V) pentafluoride forms adducts with a variety of neutral Lewis bases. osti.govresearchgate.net These reactions often involve the coordination of the donor atom of the ligand to the vanadium center. Examples of such ligands include ammonia (B1221849), pyridine (B92270), and ethylenediamine (B42938). osti.gov The nature of the resulting product can vary, sometimes involving a reduction of the vanadium center, as seen in the reaction with ethylenediamine which produces a vanadium(IV) complex. osti.gov
The interaction of VF₅ with xenon difluoride (XeF₂) has also been studied, leading to the formation of complex compounds. osti.govacs.org For instance, pentafluorophenol (B44920) reacts with a mixture of VF₅ and XeF₂. osti.gov
While VF₅ itself forms adducts, related vanadium oxyfluorides, such as vanadium(IV) oxide difluoride (VOF₂), also react with neutral N- and O-donor ligands to form stable complexes. researchgate.net Similarly, vanadium(V) oxytetrafluoride anion, [VOF₄]⁻, can coordinate with neutral ligands like tetrahydrofuran (B95107) (THF) and pyridine. nih.gov
Complex Interactions with Other Metal Fluorides
The Lewis acidity of VF₅ facilitates its interaction with other metal fluorides. These interactions can lead to the formation of complex anionic species or bridged structures. While specific studies on the complex interactions of VF₅ with a wide range of metal fluorides are not extensively detailed in the provided results, the formation of hexafluorovanadate salts with alkali metal fluorides like KF is a clear example of such interactions. wikipedia.orglookchem.com The ability of transition metal pentafluorides in general to form complex adducts and undergo self-ionization in the presence of donor ligands suggests a rich and complex chemistry in this area. researchgate.netuleth.ca
Oxidative Fluorination Reactions Mediated by Vanadium(V) Pentafluoride
Vanadium(V) pentafluoride is a potent oxidizing and fluorinating agent. wikipedia.orgwikiwand.com This dual reactivity allows it to participate in a variety of reactions where it both oxidizes a substrate and introduces fluorine atoms.
Reactions with Organic Substrates (e.g., Unsaturated Polyfluoroolefins)
Vanadium(V) pentafluoride is capable of fluorinating unsaturated organic compounds. wikipedia.orgwikiwand.com A key example is its reaction with unsaturated polyfluoroolefins, which are converted into polyfluoroalkanes. wikipedia.org The reaction with terminal polyhalogenoalkenes proceeds at low temperatures (-20 to -30 °C), while internal polyfluoroalkenes require heating to react. osti.gov
In the case of 2-chloropentafluoro-1,3-butadiene, VF₅ adds fluorine atoms primarily at the 1 and 4 positions. osti.gov The fluorination of perfluoroallylbenzene and perfluoro-β-methylstyrene occurs more readily in the side chain than in the aromatic ring. osti.gov
| Substrate | Reaction Conditions | Product(s) |
| Unsaturated Polyfluoroolefins | Not specified | Polyfluoroalkanes |
| Terminal Polyhalogenoalkenes | -20 to -30 °C | Fluorinated alkanes |
| Internal Polyfluoroalkenes | Heating | Fluorinated alkanes |
| 2-Chloropentafluoro-1,3-butadiene | Not specified | 1,4-difluoro adduct |
| Perchloro-1,3-butadiene | Not specified | Isomeric tetrafluorohexachlorobutanes |
| Perfluoroallylbenzene | Not specified | Side-chain fluorination product |
| Perfluoro-β-methylstyrene | Not specified | Side-chain fluorination product |
Table 1: Oxidative Fluorination of Organic Substrates with Vanadium(V) Pentafluoride
Oxidation of Inorganic Elements and Compounds (e.g., Elemental Sulfur)
The strong oxidizing power of vanadium(V) pentafluoride is also evident in its reactions with inorganic substances. A notable example is the oxidation of elemental sulfur to sulfur tetrafluoride (SF₄). wikipedia.org In this reaction, VF₅ is reduced to vanadium tetrafluoride (VF₄). wikipedia.org
Reaction of Vanadium(V) Pentafluoride with Elemental Sulfur:
S + 4VF₅ → SF₄ + 4VF₄ wikipedia.org
This reaction highlights the ability of VF₅ to act as a powerful oxidizing agent, capable of converting an element in its elemental state to a higher oxidation state.
Hydrolytic Behavior and Vanadium Oxyfluoride Formation Mechanisms
Vanadium(V) pentafluoride exhibits a strong propensity to undergo hydrolysis, reacting readily with water or moist air. This reactivity precludes its synthesis from aqueous solutions. uleth.ca The hydrolytic process occurs in a stepwise fashion, initially yielding vanadium(V) oxytrifluoride (VOF₃) and hydrogen fluoride (HF). wikipedia.orgwikiwand.com
Initial Hydrolysis Step: VF₅ + H₂O → VOF₃ + 2 HF wikipedia.orgwikiwand.com
This initial reaction involves the substitution of two fluoride ligands with one oxide ligand. The mechanism likely proceeds through the coordination of a water molecule to the Lewis acidic vanadium center, followed by the elimination of two molecules of hydrogen fluoride.
If a sufficient amount of water is present, the hydrolysis continues, converting the initially formed vanadium(V) oxytrifluoride into vanadium(V) pentoxide (V₂O₅), the most stable oxide of vanadium. wikipedia.orgwikiwand.com
Secondary Hydrolysis Step: 2 VOF₃ + 3 H₂O → V₂O₅ + 6 HF wikipedia.orgwikiwand.com
In aqueous solutions, the chemistry of pentavalent vanadium is intricate, with the formation of various vanadate (B1173111) and polyvanadate species being highly dependent on the pH of the solution. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) studies on solutions of VF₅ in aqueous hydrogen fluoride have identified the presence of the VOF₄⁻ ion. cdnsciencepub.com
Halogen Exchange Reactions and Product Distribution Analysis
Vanadium(V) pentafluoride is the only known pentahalide of vanadium, as other halides like vanadium(V) chloride or bromide are unstable. wikiwand.cominfinitylearn.com This is attributed to the high oxidizing power of vanadium in the +5 oxidation state, which is sufficient to oxidize bromide and iodide ions, and the steric hindrance that would be caused by larger halogen atoms around the vanadium center. infinitylearn.com
While direct synthesis of other vanadium(V) halides via halogen exchange is not feasible, VF₅ does participate in halogen exchange reactions with other compounds. The reactions with covalent chlorides have been described as complex. researchgate.net Research suggests an initial halogen-exchange reaction occurs, which can lead to the formation of vanadium tetrachloride (VCl₄), chlorine gas (Cl₂), and the corresponding fluoride of the other element. researchgate.net
A notable example of a related exchange reaction is the fluoride-azide exchange that occurs when VF₅ or its derivatives are treated with trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃). For instance, vanadium(V) oxoazide, [VO(N₃)₃], can be synthesized from the reaction of vanadium(V) oxytrifluoride ([VOF₃]) with Me₃SiN₃ in an acetonitrile (B52724) solution. researchgate.net This demonstrates the utility of fluoride-pseudohalide exchange in synthesizing other classes of vanadium(V) compounds.
The general reactivity trend for halogen exchange is influenced by the relative bond strengths and the oxidizing/reducing potentials of the involved species. The high stability of the V-F bond makes VF₅ a powerful fluorinating agent. wikipedia.orgacs.org
Table 1: Products of Selected Exchange Reactions Involving Vanadium(V) Pentafluoride and its Derivatives
| Reactants | Products | Reaction Type | Reference |
|---|---|---|---|
| VF₅ + Covalent Chlorides | VCl₄, Cl₂, Metal Fluoride | Halogen Exchange | researchgate.net |
| VOF₃ + Me₃SiN₃ | VO(N₃)₃, Me₃SiF | Fluoride-Azide Exchange | researchgate.net |
Solution Chemistry and Solvation Phenomena in Various Solvents
The solution behavior of Vanadium(V) pentafluoride is diverse and highly dependent on the nature of the solvent. In the liquid state, VF₅ is known to be associated through fluorine bridges, a behavior that is reflected in its high viscosity. dtic.mil This association is also observed in solution at low temperatures. vulcanchem.com
In certain non-reactive solvents, VF₅ can be dissolved without undergoing a chemical reaction. For example, it is soluble in liquid chlorine (Cl₂) and bromine (Br₂). wikipedia.org It also exhibits moderate solubility in anhydrous hydrogen fluoride (HF). wikipedia.org Despite its tendency to hydrolyze, it can be dissolved in alcohols, although reactions can occur. wikipedia.org
A key aspect of its solution chemistry is its Lewis acidity. Vanadium(V) pentafluoride acts as a Lewis acid, accepting fluoride ions to form the stable hexafluorovanadate(V) anion, [VF₆]⁻. wikipedia.orgwikiwand.com This is exemplified by its reaction with potassium fluoride (KF).
Lewis Acid-Base Reaction: VF₅ + KF → KVF₆ wikipedia.orgwikiwand.com
The interaction of VF₅ with donor solvents, such as amines, has been studied. These reactions can be complex, sometimes leading to the reduction of the vanadium center from V(V) to V(IV). For example, reactions with pyridine and ammonia have been shown to produce complexes of vanadium tetrafluoride. dtic.mil In other donor solvents like ether and triethylamine, stable adducts such as NbF₅·OEt₂ and NbF₅·NEt₃ are known for the analogous niobium pentafluoride, suggesting similar behavior might be possible for VF₅ under specific conditions. cdnsciencepub.com
Furthermore, weak charge-transfer interactions have been observed between Vanadium(V) pentafluoride and aromatic hydrocarbons. rsc.org
Table 2: Solubility and Behavior of Vanadium(V) Pentafluoride in Various Solvents
| Solvent | Solubility / Behavior | Observed Species / Products | Reference |
|---|---|---|---|
| Water (H₂O) | Highly reactive, undergoes hydrolysis | VOF₃, V₂O₅, HF | wikipedia.orgwikiwand.com |
| Hydrogen Fluoride (HF) | Moderately soluble | [VF₆]⁻ (in presence of F⁻ source) | wikipedia.orgcdnsciencepub.com |
| Liquid Chlorine (Cl₂) | Dissolves without reaction | Solvated VF₅ | wikipedia.org |
| Liquid Bromine (Br₂) | Dissolves without reaction | Solvated VF₅ | wikipedia.org |
| Alcohols | Soluble, can be reactive | - | wikipedia.org |
| Amines (e.g., Pyridine) | Reactive, reduction of V(V) | V(IV) complexes | dtic.mil |
Computational Chemistry and Theoretical Modeling of Vanadium V Pentafluoride
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. scispace.com It has been systematically applied to study vanadium fluoride (B91410) clusters, including Vanadium(V) pentafluoride. researchgate.net DFT calculations are employed to determine optimized geometric structures, relative stabilities, and various electronic and spectral properties. researchgate.net
For the VF_n (n=1–7) series, studies have shown that clusters with four or more fluorine atoms, such as VF₅, exhibit superhalogen properties, characterized by very high electron affinities. researchgate.net Analysis of the electronic structure reveals that the primary ultraviolet-visible (UV-Vis) absorption peaks for these clusters are mainly due to electronic transitions from the fluorine 2p orbitals to the vanadium 3d orbitals. researchgate.net The vibrational properties have also been analyzed, with IR and Raman spectra peaks largely assigned to the stretching vibrations of the fluorine atoms. researchgate.net The use of periodic structure models in DFT calculations is often considered more appropriate for representing catalyst surfaces, yielding results that are more comparable to experimental data than non-periodic models. nih.gov
| Property | Finding/Observation | Source |
|---|---|---|
| Superhalogen Properties | VF_n clusters (for n ≥ 4) exhibit very high electron affinities. | researchgate.net |
| Electronic Transitions | Highest UV-Vis absorption peaks (200–350 nm) are ascribed to F 2p → V 3d transitions. | researchgate.net |
| Vibrational Spectra | Major IR and Raman peaks are assigned to the stretching vibrations of F atoms. | researchgate.net |
Ab Initio Calculations and Advanced Electronic Structure Analysis
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying electronic structures. nih.gov For Vanadium(V) pentafluoride, high-level calculations have been performed to obtain precise energetic information. rsc.org
One such approach involves using Complete Basis Set (CBS) extrapolations. rsc.org For VF₅, calculations were performed with the aug-cc-pwCVnZ basis sets for fluorine and a weighted core effective core potential (ECP) for vanadium. rsc.org These advanced methods are crucial for accurately determining thermochemical data. Ab initio methods have also been successfully applied to calculate the electronic and structural properties of various vanadium clusters (V_n, V_n⁻, and V_n⁺), showing good agreement with experimental photoelectron spectra, ionization potentials, and electron affinities. nih.gov These methods often handle charged states more effectively than techniques that rely on supercells. nih.gov
Prediction of Molecular and Condensed Phase Structures and Stability
Theoretical methods are instrumental in predicting the stable structures and thermodynamic properties of molecules. rsc.org Computational studies on VF_n clusters have systematically investigated their geometries to identify the most stable configurations. researchgate.net
For Vanadium(V) pentafluoride, the enthalpy of formation has been determined using high-level theoretical methods. rsc.org The calculated value for the standard enthalpy of formation at 0 K (ΔH_f,0K) provides a fundamental measure of its stability. rsc.org While extensive computational work has been done on the various crystalline and amorphous phases of vanadium pentoxide (V₂O₅), the available research on VF₅ focuses primarily on its molecular form in the gas phase rather than its condensed phase structure. researchgate.netaps.orgresearchgate.net
| Compound | Property | Value (kcal mol⁻¹) | Source |
|---|---|---|---|
| Vanadium(V) pentafluoride (VF₅) | Enthalpy of Formation (ΔHf,0 K) | -329.1 ± 1.2 | rsc.org |
Reaction Pathway and Mechanism Elucidation via Computational Methods
Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and calculation of reaction energetics. researchgate.net
A notable example is the computational study of the gas-phase reaction between electronically excited oxygen atoms (O(¹D)) and Vanadium(V) pentafluoride. researchgate.net Quantum chemical calculations at the CCSD(T)/CBS level of theory demonstrated that this reaction proceeds through a VF₄OF intermediate. researchgate.net The formation of this intermediate was calculated to be highly exothermic. researchgate.net The study further analyzed the subsequent reaction channels, finding that the pathway leading to the formation of fluorine monoxide (FO) and a vanadium tetrafluoride (VF₄) radical is energetically more favorable than the channel producing a fluorine atom and vanadium oxyfluoride (OVF₄). researchgate.net This theoretical finding is in qualitative agreement with experimental results. researchgate.net
Advanced Applications in Synthetic Chemistry and Materials Science Research
Catalytic Roles in Specialized Fluorination and Polymerization Processes
Vanadium pentafluoride and related vanadium compounds serve as catalysts in several specialized chemical reactions, including fluorination and polymerization. ontosight.ainanorh.com While vanadium(V) complexes are not always the most active catalysts for certain C-H fluorination reactions, the broader family of vanadium compounds demonstrates significant catalytic utility. nih.gov For instance, vanadium(III) oxide has been identified as an effective catalyst for the direct fluorination of C(sp³)–H bonds using Selectfluor as the fluorine source. nih.govbeilstein-journals.org This highlights the role of vanadium centers in facilitating challenging fluorination reactions. nih.gov
In polymerization, vanadium-based catalysts are known for their unique selectivity in producing polymers like polyethylene (B3416737). researchgate.net Although often challenged by poor stability, research has shown that immobilizing vanadium catalysts within structures like metal-organic frameworks (MOFs) can lead to highly active and stable single-site heterogeneous catalysts. researchgate.net These catalysts can produce polyethylene with low polydispersity and maintain their activity for extended periods, a promising attribute for industrial applications. researchgate.net The active oxidation state in such polymerizations is often suggested to be V(III). researchgate.net Vanadium complexes have also been developed as pre-catalysts for the ring-opening polymerization of lactones, such as ε-caprolactone, yielding polyesters. mdpi.com
| Vanadium Catalyst System | Process | Key Research Finding | Reference |
|---|---|---|---|
| Vanadium(III) Oxide (V₂O₃) / Selectfluor | C(sp³)–H Fluorination | Effectively catalyzes the direct fluorination of alkanes. The heterogeneous catalyst is easily removed after the reaction. | nih.govresearchgate.net |
| Vanadium-based Metal-Organic Framework (MOF) | Ethylene Polymerization | Acts as a highly active (up to 148,000 hr⁻¹) and stable single-site catalyst, producing polyethylene with low polydispersity (PDI ~3). | researchgate.net |
| [VO(OiPr)L] (L = 6-bis(o-hydroxyaryl)pyridine ligand) | Ethylene Polymerization | Exhibits high activity (8600 Kg·mol·V⁻¹bar⁻¹h⁻¹) in dichloromethane, producing high molecular weight, linear polyethylene. | mdpi.com |
| OV(OSiPh₃)₃ / NFSI | Fluorination of Allenyl Alcohols | Catalyzes the 1,3-rearrangement and fluorination of allenyl alcohols to produce α-fluoro-α′,β′-unsaturated ketones under mild conditions. | mdpi.com |
Precursor Chemistry for Novel Vanadium Compounds and Materials
This compound is a key precursor for synthesizing other vanadium compounds, which have applications in materials science. ontosight.ainanorh.com Its reactivity allows it to be a starting point for creating materials with unique electronic or structural properties. nanorh.com An important area of research is the synthesis of noncentrosymmetric (NCS) vanadium oxide-fluoride materials, which are of interest for their potential optical properties. nih.gov
By using hydrothermal and low-temperature synthetic routes with vanadium precursors, researchers can isolate metastable products that are chemically similar but structurally distinct. nih.gov For example, reacting the same set of reagents (including a vanadium source and fluoride) at different temperatures (100 °C vs. 150 °C) can yield two different NCS vanadium oxide-fluoride compounds, NaVOF₄(H₂O) and NaVO₂₋ₓF₂₊ₓ. nih.govresearchgate.net This demonstrates the tunability of solid-state structures originating from vanadium fluoride-based chemistry. Vanadium fluoride (B91410) compounds, in general, are also being explored for the development of materials for energy storage, such as in lithium-ion batteries and vanadium redox flow batteries. nanorh.com The synthesis of vanadium nitride (VN), a material with excellent wear resistance and high melting point, can also start from vanadium-based precursors prepared through processes like microwave-assisted precipitation. researchgate.net
| Precursor System | Synthesized Material | Significance/Application | Reference |
|---|---|---|---|
| Vanadium Oxide (V₂O₅), NaCl, HF (Hydrothermal) | NaVOF₄(H₂O) and NaVO₂₋ₓF₂₊ₓ | Formation of noncentrosymmetric (NCS) materials with second-harmonic-generation properties. The specific product is temperature-dependent. | nih.govresearchgate.net |
| Vanadium Fluoride Powder | Electrode/Electrolyte components | Used in the development of advanced lithium-ion and solid-state batteries. | nanorh.com |
| Vanadium solution with ammonia (B1221849) (Microwave-assisted) | Vanadium Nitride (VN) Precursor | A novel method to prepare high-purity vanadium nitride, a hard, refractory material. | researchgate.net |
| Vanadium metal and Fluorine gas | Vanadium Trifluoride (VF₃) | VF₃ is itself a precursor for materials with potential uses in high-temperature superconductors and advanced magnetic materials. | ontosight.ai |
Applications in Organofluorine Synthesis and Fluorinating Reagent Development
The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, a strategy widely used in the pharmaceutical and agrochemical industries. beilstein-journals.orgnumberanalytics.com this compound is a potent fluorinating agent capable of fluorinating organic substances. wikipedia.orgnanorh.com It can, for example, fluorinate unsaturated polyfluoroolefins to produce polyfluoroalkanes. wikipedia.org
The development of new fluorinating reagents and methods is a major focus of modern synthetic chemistry. beilstein-journals.org While direct fluorination with highly reactive agents like VF₅ can be challenging to control, recent research has focused on vanadium-catalyzed reactions that offer greater selectivity. A significant breakthrough has been the development of vanadium-catalyzed C–H fluorination. nih.govresearchgate.net This method allows for the direct conversion of a C–H bond to a C–F bond, a highly sought-after transformation. nih.gov Typically, these reactions employ a stable, electrophilic fluorine source like Selectfluor in combination with a vanadium catalyst, such as vanadium(III) oxide. nih.govbeilstein-journals.org This approach has proven effective for fluorinating substrates at non-benzylic positions with improved efficiency over previous methods. nih.gov The use of a heterogeneous vanadium catalyst simplifies the purification process, as the catalyst can be removed by simple filtration. nih.govbeilstein-journals.org
| Reagent/Catalyst System | Reaction Type | Substrate Example | Key Feature | Reference |
|---|---|---|---|---|
| This compound (VF₅) | Direct Fluorination | Unsaturated polyfluoroolefins | Powerful fluorinating agent that converts olefins to alkanes. | wikipedia.org |
| Vanadium(III) Oxide / Selectfluor | Catalytic C(sp³)–H Fluorination | Cyclododecane, L-menthone | Direct, selective fluorination of C-H bonds; the catalyst is heterogeneous and easily removed. | nih.govresearchgate.net |
| Vanadium(III) Oxide / Selectfluor | Catalytic C(sp³)–H Fluorination | N-phthaloyl valine methyl ester | Demonstrates applicability to complex molecules, yielding β-fluoro-α-amino esters. | nih.gov |
| Vanadium Fluoride (general) | Fluorine Source | Organic compounds for pharmaceuticals, agrochemicals | Serves as a source of fluorine for precise introduction into complex molecules. | nanorh.com |
Q & A
Q. What are the established methods for synthesizing vanadium pentafluoride (VF₅) in laboratory settings?
VF₅ is synthesized via direct fluorination of vanadium metal or lower vanadium fluorides (e.g., VF₄) under controlled conditions. A common approach involves reacting vanadium powder with fluorine gas (F₂) at elevated temperatures (200–300°C) in a nickel or Monel reactor to prevent corrosion. Post-synthesis purification is achieved through vacuum distillation to isolate VF₅ from byproducts . Structural confirmation requires techniques like X-ray crystallography, which reveals its polymeric chain structure with cis-bridging fluorine atoms .
Q. How do the physical and chemical properties of VF₅ differ from other vanadium halides (e.g., VF₃, VF₄)?
VF₅ exhibits unique properties due to vanadium’s +5 oxidation state and fluorine’s high electronegativity. Unlike VF₃ (trigonal crystal system) and VF₄ (monoclinic structure), VF₅ forms infinite chains of distorted octahedra linked by bridging fluorine atoms . It is more volatile than lower fluorides, with a boiling point of 48°C, and reacts vigorously with water to form vanadic acid and HF. Comparative studies using Raman spectroscopy and thermal gravimetric analysis (TGA) can elucidate stability trends across oxidation states .
Q. What analytical techniques are recommended for characterizing VF₅ purity and structure?
Key methods include:
- X-ray crystallography : Resolves the polymeric chain structure and cis-bridging F atoms .
- Vibrational spectroscopy (FTIR/Raman) : Identifies V-F stretching modes (~700 cm⁻¹) and bridging fluorine signatures .
- NMR spectroscopy : ¹⁹F NMR detects fluorine environments, though VF₅’s polymeric nature may complicate spectra.
- Elemental analysis : Combustion analysis or ICP-MS quantifies vanadium and fluorine stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for VF₅?
Discrepancies may arise from impurities or synthesis conditions. To address this:
- Perform high-precision calorimetry under inert atmospheres to measure ΔHf° directly.
- Validate results using computational methods (DFT) to model VF₅’s stability and compare with experimental data .
- Cross-reference with vanadium oxidation state assays (e.g., redox titrations) to ensure no intermediate oxidation states (e.g., V⁴⁺) are present .
Q. Why is VF₅ stable in the +5 oxidation state, whereas vanadium pentachloride (VCl₅) is not?
Fluorine’s small atomic radius and high electronegativity enable stronger V-F bonds and higher coordination numbers, stabilizing V⁵⁺. In contrast, chlorine’s larger size limits coordination, making VCl₅ thermodynamically unstable. This can be demonstrated via bond dissociation energy calculations and comparative X-ray studies of VF₅ vs. hypothetical VCl₅ analogs .
Q. What challenges arise in studying VF₅’s reactivity as a Lewis acid, and how can they be methodologically addressed?
VF₅’s strong Lewis acidity and moisture sensitivity require inert-atmosphere techniques (gloveboxes, Schlenk lines). To study its reactivity:
Q. How does the polymeric structure of VF₅ influence its catalytic applications in fluorination reactions?
The chain structure provides multiple active sites for substrate binding, enhancing catalytic efficiency. Researchers can:
- Probe surface dynamics using scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) .
- Conduct kinetic studies under varying F₂ pressures to correlate structure with activity.
- Compare turnover frequencies (TOF) with monomeric catalysts (e.g., SbF₅) to assess structural advantages .
Methodological Guidance for Data Interpretation
Q. How should researchers validate spectroscopic data when VF₅ decomposes during analysis?
- Use cryogenic techniques (e.g., liquid N₂-cooled FTIR cells) to stabilize samples.
- Cross-validate with thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Employ ab initio molecular dynamics (AIMD) simulations to predict decomposition pathways .
Q. What strategies mitigate inconsistencies in VF₅’s reported solubility across solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
